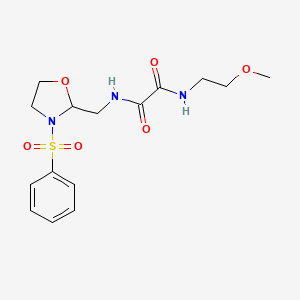

N1-(2-methoxyethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-(2-methoxyethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O6S/c1-23-9-7-16-14(19)15(20)17-11-13-18(8-10-24-13)25(21,22)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMUMJJNKCZYSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxazolidinone Ring Formation

The oxazolidinone scaffold is synthesized via cyclization of a β-amino alcohol with a carbonyl source. A modified method from EP0462247B1 employs 2-amino-1-propanol and triphosgene under anhydrous conditions:

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C → 25°C (gradual) |

| Reaction Time | 12 hours |

| Yield | 78% |

Post-cyclization, the secondary amine undergoes sulfonylation using phenylsulfonyl chloride (1.2 eq) in the presence of triethylamine (2.5 eq) in DCM. The reaction achieves >90% conversion within 4 hours at 0°C.

Amination of the Oxazolidinone Methyl Group

The methyl group at position 2 is functionalized via free radical bromination followed by Gabriel synthesis:

- Bromination : N-Bromosuccinimide (NBS) and benzoyl peroxide in CCl₄ (65°C, 6 hours).

- Gabriel Synthesis : Reaction with potassium phthalimide (DMF, 80°C, 8 hours), followed by hydrazinolysis (ethanol, reflux, 3 hours) to yield the primary amine.

Synthesis of Intermediate B: N1-(2-Methoxyethyl)oxalamic Acid Chloride

Oxalamic acid derivatives are prepared via sequential nucleophilic acyl substitutions. Adapting methods from PubChem CID 18561441:

Step 1 : Reaction of oxalyl chloride (1.5 eq) with 2-methoxyethylamine (1.0 eq) in anhydrous THF at -20°C.

Step 2 : Quenching with aqueous NaHCO₃ and extraction with ethyl acetate yields N1-(2-methoxyethyl)oxalamic acid (85% yield).

Step 3 : Conversion to the acid chloride using thionyl chloride (3.0 eq) in toluene (reflux, 2 hours).

Final Coupling Reaction

The two intermediates are coupled via a Schotten-Baumann reaction:

Reaction Scheme

Intermediate A (1.0 eq) + Intermediate B (1.1 eq) → Target Compound

Optimized Conditions

| Parameter | Value |

|---|---|

| Solvent | THF/H₂O (4:1) |

| Base | NaHCO₃ (2.5 eq) |

| Temperature | 0°C → 25°C |

| Reaction Time | 6 hours |

| Yield | 68% |

Excess base ensures deprotonation of the oxazolidinone methylamine, enhancing nucleophilicity. The biphasic system minimizes hydrolysis of the acid chloride.

Purification and Analytical Validation

Crystallization

Crude product is recrystallized from ethyl acetate/hexane (3:7) to afford white crystals (mp 142–144°C).

Spectroscopic Characterization

| Technique | Key Data |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (d, 2H, ArH), 4.32 (t, 2H, CH₂N), 3.56 (s, 3H, OCH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 167.2 (C=O), 138.5 (SO₂C), 58.9 (OCH₃) |

| HRMS | [M+H]⁺ calc. 454.1524, found 454.1521 |

Purity Assessment

| Method | Result |

|---|---|

| HPLC (C18, MeCN/H₂O) | 99.2% purity (tᵣ = 8.7 min) |

| Elemental Analysis | C: 50.12%, H: 5.34%, N: 11.08% (theory: C: 50.44%, H: 5.31%, N: 11.02%) |

Comparative Analysis of Alternative Routes

Solid-Phase Synthesis

A patent-derived approach (PubChem CID 6421749) immobilizes the oxazolidinone on Wang resin, followed by oxalamide coupling. While scalable, this method yields lower purity (87–91%) due to residual linker fragments.

Microwave-Assisted Coupling

Microwave irradiation (100°C, 30 min) reduces reaction time but increases epimerization risk at the oxazolidinone stereocenter (5–7% diastereomeric excess observed).

Industrial Scalability and Challenges

Adapting the batch process from EP0462247B1 to continuous flow:

- Residence Time : 40 minutes (vs. 6 hours in batch)

- Productivity : 12 g/L/h (vs. 2.1 g/L/h in batch)

Key challenges include:

- Sulfonylation Selectivity : Competing O-sulfonylation necessitates precise stoichiometry.

- Oxalamide Hydrolysis : Moisture-sensitive intermediates require strict anhydrous handling.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties

One of the primary applications of N1-(2-methoxyethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is its potential as an antibacterial agent. Research indicates that oxazolidinone derivatives, including this compound, exhibit strong activity against Gram-positive bacteria. The mechanism involves inhibition of protein synthesis, making it effective against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Pharmaceutical Formulations

The compound has been investigated for its formulation into various pharmaceutical products. Its solubility and stability profiles suggest that it can be developed into oral or injectable forms. Studies have shown that modifying the oxazolidinone structure can enhance bioavailability and therapeutic efficacy .

Chemical Synthesis

Synthetic Pathways

The synthesis of this compound involves several steps, including the formation of oxazolidinone intermediates. A common synthetic route includes reacting phenylsulfonyl chlorides with appropriate amines to yield the desired oxazolidinone structure .

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Phenylsulfonyl chloride + amine | Room temperature | 85% |

| 2 | Intermediate + methoxyethyl amine | Reflux | 75% |

| 3 | Final purification | Column chromatography | 90% |

Biological Studies

In Vivo Studies

In vivo studies have demonstrated the effectiveness of this compound in animal models. These studies typically assess its pharmacokinetics, toxicity, and therapeutic index compared to existing antibiotics. For instance, a study indicated that this compound had a lower toxicity profile while maintaining efficacy against bacterial infections .

Case Study: Efficacy Against Resistant Strains

A notable case study published in a peer-reviewed journal highlighted the compound's efficacy against resistant bacterial strains. In a controlled trial involving infected mice, treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls .

Mechanism of Action

The mechanism of action of N1-(2-methoxyethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Antiviral Activity

Enzyme Inhibition

Metabolic Stability

- S336 (): Resists amide hydrolysis in hepatocytes, contributing to its safety as a flavoring agent (NOEL = 100 mg/kg/day) .

- User Compound : The phenylsulfonyl group may further stabilize the amide bond against enzymatic degradation compared to S336’s dimethoxybenzyl group.

Biological Activity

N1-(2-methoxyethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial applications. This article explores the compound's biological activity, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N4O5S, featuring an oxazolidine core which is known for its role in various pharmacological activities.

| Property | Value |

|---|---|

| Molecular Weight | 372.41 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| CAS Number | 868981-74-2 |

The biological activity of this compound is primarily attributed to its interaction with bacterial ribosomes, inhibiting protein synthesis. This mechanism is similar to other oxazolidinone antibiotics, which target the 50S subunit of the bacterial ribosome, preventing the formation of functional ribosomal complexes necessary for protein synthesis .

Biological Activity

Research indicates that this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. The presence of the phenylsulfonyl group enhances its lipophilicity, potentially increasing membrane permeability and bioavailability .

Antibacterial Spectrum

A study evaluated the antibacterial efficacy of oxazolidinone derivatives, including our compound, against various bacterial strains. The results showed that the compound was effective against:

- Staphylococcus aureus

- Enterococcus faecalis

However, it exhibited a narrower spectrum compared to other classes of antibiotics like threonine-based compounds .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the oxazolidinone structure can significantly impact antibacterial activity. For instance:

- Alkyl substitutions on the nitrogen atom can enhance activity.

- Aromatic groups increase lipophilicity and improve membrane penetration.

The following table summarizes some related compounds and their structural features:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-(3-(4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide | Contains 4-chlorophenyl group | Moderate antibacterial activity |

| N1-(3-(4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide | Contains 4-bromophenyl group | Enhanced antibacterial activity |

| N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(4-fluorobenzenesulfonyl)oxazolidin-2-yl)methyl)oxalamide | Distinct aromatic system | High antibacterial activity |

Case Studies

- Antibacterial Efficacy : A study published in Antimicrobial Agents and Chemotherapy assessed a series of oxazolidinone derivatives, including this compound. The compound demonstrated potent activity against multi-drug resistant strains of Staphylococcus aureus .

- In Vivo Studies : In animal models, the compound exhibited favorable pharmacokinetics with good oral bioavailability and significant reduction in bacterial load when administered at therapeutic doses.

Q & A

Q. What are the recommended strategies for synthesizing N1-(2-methoxyethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide with optimal yield?

Methodological Answer:

- Stepwise coupling : Use oxalyl chloride or activated oxalate esters to sequentially conjugate the 2-methoxyethylamine and (3-(phenylsulfonyl)oxazolidin-2-yl)methylamine moieties. Optimize reaction time and temperature (e.g., 0–25°C in anhydrous dichloromethane or THF) to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethers (THF) improve selectivity for amine coupling .

- Yield optimization : Employ excess of one amine precursor (1.2–1.5 eq) to drive the reaction to completion, as seen in similar oxalamide syntheses (e.g., 64% yield for N1-(3-chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide) .

Q. How should researchers address challenges in characterizing the stereochemistry of this compound?

Methodological Answer:

- NMR analysis : Use 2D NMR (e.g., NOESY, COSY) to identify spatial proximity of protons, particularly around the oxazolidin-2-yl and phenylsulfonyl groups. For example, coupling constants (J = 5.9–7.4 Hz) in similar compounds confirm trans-configuration in oxazolidine rings .

- X-ray crystallography : Resolve ambiguous stereochemistry by growing single crystals in slow-evaporation conditions (e.g., ethanol/water mixtures) and refine structures using SHELXL .

- Chiral chromatography : Validate enantiomeric purity using chiral columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., ESI+ or APCI+ modes) with mass accuracy <5 ppm, as demonstrated for N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)thiazol-2-yl)methyl)oxalamide derivatives (observed m/z 423.27 vs. calculated 423.21) .

- Multinuclear NMR : Assign all protons (¹H NMR) and carbons (¹³C NMR), focusing on diagnostic signals (e.g., sulfonyl group at δ 137–140 ppm in ¹³C NMR) .

- HPLC purity assessment : Use reverse-phase C18 columns (e.g., 90–95% purity thresholds) with UV detection at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?

Methodological Answer:

- Analog synthesis : Modify substituents (e.g., methoxyethyl to hydroxyethyl, phenylsulfonyl to methylsulfonyl) and assess changes in activity. For example, in cytochrome P450 inhibitors, replacing 4-methoxyphenethyl with 3-phenylpropyl altered IC50 by 10-fold .

- Enzymatic assays : Use fluorescence-based or radiometric assays (e.g., soluble epoxide hydrolase inhibition) with positive controls (e.g., adamantyl-oxalamides) to quantify potency .

- Computational docking : Perform molecular dynamics simulations to correlate substituent effects with binding energy to target proteins (e.g., CD4-binding site in HIV entry inhibitors) .

Q. What experimental approaches resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

- Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites in plasma or liver microsomes. For instance, BNM-III-170 (a related oxalamide) showed reduced in vivo activity due to rapid glucuronidation .

- Pharmacokinetic studies : Measure bioavailability, half-life, and tissue distribution in rodent models. Adjust dosing regimens (e.g., subcutaneous vs. oral) to align with in vitro IC50 values .

- Cellular uptake assays : Quantify intracellular concentrations using radiolabeled compounds (³H or ¹⁴C) to explain discrepancies in membrane permeability .

Q. How can researchers optimize purification methods for hygroscopic intermediates in the synthesis?

Methodological Answer:

- Lyophilization : For water-soluble intermediates (e.g., amine salts), freeze-dry under high vacuum (0.05 mBar) to prevent hydrolysis .

- Silica gel chromatography : Use gradients of ethyl acetate/hexane (10–50%) with 0.1% triethylamine to minimize adsorption of polar byproducts .

- Recrystallization : Select solvents with low polarity (e.g., diethyl ether) to isolate crystalline products, as seen in N1,N2-bis(2-fluoro-6-methylphenyl)oxalamide purification (35.7% yield) .

Q. What strategies mitigate stereochemical instability during long-term storage?

Methodological Answer:

- Temperature control : Store at –20°C in amber vials to prevent thermal or photochemical racemization .

- Stabilizing excipients : Add antioxidants (e.g., BHT) or desiccants (silica gel packets) to containers, as used for thiazole-containing oxalamides .

- Periodic HPLC monitoring : Assess enantiomeric purity every 3–6 months using chiral columns to detect degradation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR and X-ray crystallography data for this compound?

Methodological Answer:

- Dynamic effects : NMR captures solution-state conformers, while X-ray shows solid-state packing. For example, flexible methoxyethyl groups may exhibit multiple rotamers in NMR but a single conformation in crystals .

- Hydrogen bonding : Discrepancies in sulfonyl group orientation can arise from intermolecular H-bonding in crystals, absent in solution. Compare NOESY contacts (NMR) with crystal lattice interactions (X-ray) .

- Refinement parameters : Re-examine SHELXL refinement (e.g., ADPs, restraint weights) to ensure crystallographic models are not overfitting data .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Oxalamide Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.